Achiral Gem-Dimethyl Substitution Eliminates Stereochemical Complexity Relative to Racemic K858
The target compound bears a geminal dimethyl group at C5, rendering the molecule achiral with zero defined or undefined atom stereocenters [1]. In contrast, the closely related clinical-stage Eg5 inhibitor K858 (N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide; CAS 72926-24-0) possesses a chiral center at C5 and is supplied as a racemate with one undefined atom stereocenter [2]. This stereochemical distinction directly impacts procurement and development workflows.
| Evidence Dimension | Stereochemical complexity – number of chiral centers |
|---|---|
| Target Compound Data | 0 stereocenters (achiral); PubChem defined atom stereocenter count = 0, undefined = 0 |
| Comparator Or Baseline | K858 (CAS 72926-24-0): 1 undefined stereocenter (racemic); PubChem defined atom stereocenter count = 0, undefined = 1 |
| Quantified Difference | Target compound requires no chiral separation; K858 requires chiral resolution for enantiopure studies |
| Conditions | Computational stereochemical assignment via PubChem Cactvs 3.4.8.18/3.4.8.24 (2025 release) |
Why This Matters
Achiral compounds eliminate the need for chiral chromatography during purification and avoid enantiomer-specific potency, toxicity, and pharmacokinetic variability that complicate lead optimization and regulatory submission.
- [1] PubChem Compound Summary for CID 802379. Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 0. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2930014. Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1. National Center for Biotechnology Information (2025). View Source
